3-Propoxypyrrolidine
Description
3-Propoxypyrrolidine is a chemical compound with the molecular formula C₇H₁₅NO and a molecular weight of 129.2 g/mol It is a pyrrolidine derivative, characterized by the presence of a propoxy group attached to the nitrogen atom of the pyrrolidine ring
Properties
IUPAC Name |
3-propoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-5-9-7-3-4-8-6-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNBCQQQLMTPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxypyrrolidine typically involves the reaction of pyrrolidine with propyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide ion by the pyrrolidine nitrogen atom. The reaction is usually conducted in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Propoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like tetrahydrofuran.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 3-Propoxypyrrolidine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which it is used. For instance, in medicinal chemistry, it may interact with proteins involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, lacking the propoxy group.
N-Methylpyrrolidine: A methyl group replaces the propoxy group.
N-Ethylpyrrolidine: An ethyl group replaces the propoxy group.
Comparison: 3-Propoxypyrrolidine is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research applications .
Biological Activity
3-Propoxypyrrolidine is a compound derived from the pyrrolidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, including antimicrobial, anticancer, and neuroprotective effects, as well as insights from recent studies.
Overview of Pyrrolidine Derivatives
Pyrrolidine derivatives have garnered attention due to their wide-ranging biological properties. Recent research highlights various activities associated with these compounds, including:
- Antimicrobial Activity : Effective against bacteria and fungi.
- Antiviral Activity : Potential therapeutic agents in viral infections.
- Anticancer Activity : Inhibition of cancer cell proliferation.
- Neuroprotective Effects : Protection against neurodegeneration.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In a study assessing various pyrrolidine derivatives, it was found that certain structural modifications could enhance antibacterial activity against common pathogens. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Compound | Activity | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| This compound | Antibacterial | 16 | E. coli |
| Antifungal | 32 | C. albicans |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast and ovarian cancer cells. The compound's IC50 values indicate its potency in inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-436 (Breast) | 17.4 | PARP inhibition |
| CAPAN-1 (Pancreatic) | 15.5 | Induction of apoptosis |
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties. It has been shown to enhance cognitive function in animal models and protect neurons from oxidative stress-induced damage. This activity is likely mediated through modulation of neurotransmitter systems and antioxidant pathways.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comprehensive evaluation was conducted to assess the efficacy of various pyrrolidine derivatives, including this compound, against a panel of bacterial and fungal strains. Results indicated significant activity against Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
- Anticancer Evaluation : In vitro assays demonstrated that this compound significantly inhibited the proliferation of cancer cell lines with minimal toxicity to normal cells, indicating its selective action against tumor cells.
- Neuroprotection Research : Animal studies highlighted the ability of this compound to improve memory retention and reduce neuronal loss in models of neurodegenerative diseases, supporting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
